

# Independent Validation of AZD-1305's Effects on Cardiac Repolarization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the electrophysiological properties of the investigational antiarrhythmic agent **AZD-1305**, with a focus on its impact on cardiac repolarization. This guide provides a comparative overview with other agents, supported by experimental data and detailed methodologies.

**AZD-1305** is an investigational drug candidate designed for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] It is characterized as a combined ion channel blocker, exhibiting effects on multiple cardiac currents involved in the cardiac action potential. [1][2] This guide synthesizes findings from independent studies to provide a comprehensive comparison of **AZD-1305**'s effects on cardiac repolarization against other agents, primarily the selective IKr blocker dofetilide.

## **Comparative Electrophysiological Profile**

AZD-1305's primary mechanism of action involves the blockade of several key cardiac ion channels. In vitro studies have demonstrated its concentration-dependent inhibition of the rapidly activating delayed-rectifier potassium current (IKr) mediated by hERG channels, the L-type calcium current (ICaL), and the fast inward sodium current (INa).[1][2] Notably, its blocking effect on the fast sodium current is more pronounced in atrial myocytes compared to ventricular myocytes.[3][4]

### **Ion Channel Blocking Potency**





The following table summarizes the in vitro potency of **AZD-1305** on various cardiac ion channels.

| Ion Channel | Current    | IC50 (μM) | Species                 | Reference |
|-------------|------------|-----------|-------------------------|-----------|
| hERG        | lKr        | 0.4       | Human<br>(recombinant)  | [5]       |
| hNav1.5     | INa (peak) | 1.5       | Human<br>(recombinant)  | [5]       |
| Cav1.2      | ICaL       | 1.2       | Human<br>(recombinant)  | [5]       |
| Nav1.5      | INa (late) | 4.3       | Dog<br>(cardiomyocytes) | [6]       |
| Nav1.5      | INa (peak) | 66        | Dog<br>(cardiomyocytes) | [6]       |

# In Vivo Electrophysiological Effects: Comparison with Dofetilide

Studies in animal models have compared the in vivo electrophysiological effects of **AZD-1305** with dofetilide, a selective IKr blocker known for its potential to cause proarrhythmias.



| Parameter                                                                  | AZD-1305                                                     | Dofetilide                                        | Animal<br>Model                                               | Key<br>Findings                                                | Reference |
|----------------------------------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------|-----------|
| QT Interval<br>Prolongation                                                | Increased<br>from 145 ± 8<br>ms to 196 ±<br>18 ms            | Increased<br>from 161 ± 3<br>ms to 256 ±<br>15 ms | Anesthetized methoxamine -sensitized rabbits                  | AZD-1305 induced less QT prolongation than dofetilide.         | [2]       |
| Increased<br>from 290 $\pm$ 7<br>ms to 397 $\pm$<br>15 ms<br>(+37%)        | -                                                            | Anesthetized<br>dogs (normal<br>hearts)           | Significant<br>QT<br>prolongation<br>observed.                | [5]                                                            |           |
| Increased<br>from $535 \pm 28$<br>ms to $747 \pm$<br>36 ms<br>(+40%)       | Increased<br>from 511 ± 22<br>ms to 703 ±<br>45 ms<br>(+38%) | Dogs with chronic atrioventricul ar block         | Similar<br>degrees of<br>repolarization<br>delay<br>observed. | [5]                                                            |           |
| Proarrhythmi<br>c Potential<br>(Torsades de<br>Pointes -<br>TdP)           | 0/17 rabbits                                                 | 12/17 rabbits                                     | Anesthetized methoxamine -sensitized rabbits                  | AZD-1305 did<br>not induce<br>TdP, unlike<br>dofetilide.       | [2]       |
| 4/11 dogs                                                                  | 14/14 dogs                                                   | Dogs with chronic atrioventricul ar block         | AZD-1305<br>showed a<br>lower<br>incidence of<br>TdP.         | [5]                                                            |           |
| Beat-to-Beat Variability of Repolarizatio n (Short-Term Variability - STV) | Changed<br>from 2 ± 0.8<br>ms to 2 ± 0.3<br>ms (NS)          | Changed<br>from 2 ± 0.2<br>ms to 12 ±<br>1.1 ms   | Anesthetized methoxamine -sensitized rabbits                  | AZD-1305 did<br>not increase<br>repolarization<br>instability. | [2]       |



| Changed<br>from 2.8 ± 0.3<br>ms to 3.7 ±<br>0.3 ms (NS) | Changed<br>from 2.3 ± 0.2<br>ms to 6.3 ±<br>0.7 ms                                                             | Dogs with chronic atrioventricul ar block | Dofetilide significantly increased beat-to-beat variability of monophasic action potential duration, while AZD- 1305 did not. | [5]                                                                             |     |
|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-----|
| Action Potential Duration (APD90)                       | Prolonged<br>from 224±12<br>to 298±30 ms<br>(atria) and<br>167±14 to<br>209±14 ms<br>(ventricles) at<br>3.0 µM | -                                         | Isolated<br>coronary-<br>perfused<br>canine<br>preparations                                                                   | AZD-1305<br>prolonged<br>APD more in<br>atrial than<br>ventricular<br>tissue.   | [4] |
| Effective<br>Refractory<br>Period (ERP)                 | Increased<br>dose-<br>dependently<br>in atria and<br>ventricles                                                | -                                         | Patients after<br>catheter<br>ablation of<br>atrial flutter                                                                   | AZD-1305 demonstrated potential antiarrhythmi c efficacy in a clinical setting. | [7] |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **AZD-1305** on cardiac ion channels and a typical experimental workflow for assessing its effects.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD1305 Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of AZD-1305's Effects on Cardiac Repolarization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605743#independent-validation-of-azd-1305-s-effects-on-cardiac-repolarization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com